molecular formula C12H12N2O2 B1283357 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde CAS No. 172753-42-3

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Cat. No. B1283357
M. Wt: 216.24 g/mol
InChI Key: RUVIGHZMOYVNTQ-UHFFFAOYSA-N
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Description

The compound "2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as quinoline derivatives and compounds with dimethylamino groups. These related compounds are often used in the synthesis of more complex molecules and can exhibit a range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and the use of diazonium salts as intermediates. For instance, a novel tetrahydroquinazoline oxime was synthesized from a condensation reaction involving 2-oxoacetaldehyde oxime and 2-aminobenzylamine . Similarly, substituted aminals of the oxazole series were obtained through the reaction of dichloroacetamide with dimethylamine, followed by acid hydrolysis . These methods highlight the versatility of reactions involving dimethylamino groups and aldehydes in the synthesis of heterocyclic compounds.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectral methods, including FT-IR, NMR, and mass spectrometry. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate was determined, revealing a dimeric structure with a row of five fused rings and a distorted trigonal bipyramidal geometry around the indium atoms . These structural analyses are crucial for understanding the geometry and electronic properties of the compounds, which can influence their reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their ability to form complexes with metal ions and to undergo further reactions. For instance, a tetrahydroquinazoline oxime was used to form complexes with Co(III) and Ni(II) ions, which were characterized by their thermal properties and magnetic susceptibility . Additionally, the reactivity of 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with cyclic active methylene compounds led to the formation of exocyclic enone systems and subsequent pyrazolinylquinoline derivatives . These reactions demonstrate the potential of quinoline derivatives to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through elemental analysis, thermal analyses, and molar conductivity measurements. For example, the Co(III) complex of a tetrahydroquinazoline oxime was found to contain ethanol and crystal water, as revealed by thermal decomposition studies . The physical properties, such as solubility and melting points, are not directly discussed in the provided papers but are typically investigated to understand the stability and suitability of these compounds for various applications.

Scientific Research Applications

1. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers

  • Application Summary: This research involves the synthesis of stimuli-responsive, water-soluble statistical copolymers using 2-(dimethylamino)ethyl methacrylate (DMAEMA) and styrene .
  • Methods of Application: The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA from 80 to 95 mol% .
  • Results: The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .

2. Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel for Inhibition of Pathogenic Bacteria

  • Application Summary: This research involves the use of poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel for the inhibition of pathogenic bacteria .
  • Methods of Application: The PDMAEMA-EDMA nanogel was fabricated by dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
  • Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

3. Synthesis of Stimuli-Responsive Poly(2-Dimethylaminoethyl Methacrylate) Hydrogel

  • Application Summary: This research involves the synthesis of stimuli-responsive hydrogels using 2-dimethylaminoethyl methacrylate .
  • Methods of Application: The hydrogel was synthesized through a cross-linking reaction between the amino groups of the polymer and the aldehyde group of glutaraldehyde .
  • Results: The successful cross-linking was confirmed by the appearance of an absorbance peak at 1650 cm^−1, which can be assigned to imine bonds (–C=N) stretching vibrations .

4. Synthesis of Telechelic Polymers Using Tris(2-Dimethylaminoethyl)amine

  • Application Summary: Tris(2-dimethylaminoethyl)amine is used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers .
  • Methods of Application: The polymerization is carried out using tris(2-dimethylaminoethyl)amine as a ligand .
  • Results: The process results in the creation of telechelic polymers .

5. Synthesis of Stimuli-Responsive Poly(2-Dimethylaminoethyl Methacrylate) Hydrogel

  • Application Summary: This research involves the synthesis of stimuli-responsive hydrogels using 2-dimethylaminoethyl methacrylate .
  • Methods of Application: The hydrogel was synthesized through a cross-linking reaction between the amino groups of the polymer and the aldehyde group of glutaraldehyde .
  • Results: The successful cross-linking was confirmed by the appearance of an absorbance peak at 1650 cm^−1, which can be assigned to imine bonds (–C=N) stretching vibrations .

6. Synthesis of Telechelic Polymers Using Tris(2-Dimethylaminoethyl)amine

  • Application Summary: Tris(2-dimethylaminoethyl)amine is used as an atom transfer radical polymerization (ATRP) ligand for the creation of telechelic polymers .
  • Methods of Application: The polymerization is carried out using tris(2-dimethylaminoethyl)amine as a ligand .
  • Results: The process results in the creation of telechelic polymers .

Safety And Hazards

This involves studying the safety profile of the compound. It includes understanding its toxicity, potential health effects, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature and databases. If you have a different compound or a more specific question about this process, feel free to ask!


properties

IUPAC Name

2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVIGHZMOYVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565754
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

CAS RN

172753-42-3
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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